1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a piperidine ring fused to an imidazolidine-2,4-dione core. The piperidin-4-yl group at position 1 of the imidazolidine-dione is substituted with a 2-phenoxyacetyl moiety, while a phenyl group occupies position 3.
Properties
IUPAC Name |
1-[1-(2-phenoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-15-24(22(28)25(20)18-7-3-1-4-8-18)17-11-13-23(14-12-17)21(27)16-29-19-9-5-2-6-10-19/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZURFFABKUTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on various studies.
Synthesis
The synthesis of the compound typically involves multiple steps, often starting from commercially available precursors. The synthetic routes may vary but generally include the formation of the piperidine ring and subsequent modifications to introduce the phenyl and imidazolidine moieties.
Anticancer Properties
Research has indicated that derivatives of imidazolidine compounds exhibit significant anticancer activity. For example, a study demonstrated that certain substituted imidazolidines showed cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HL-60 (Leukemia) | 15 | Apoptosis induction | |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study assessed its efficacy against several viruses, including HIV and HSV-1. The findings suggested moderate antiviral activity, with specific derivatives showing protective effects in vitro.
| Virus | Compound | CC50 (µM) | EC50 (µM) |
|---|---|---|---|
| HIV-1 | Derivative A | 92 | 50 |
| HSV-1 | Derivative B | 100 | 45 |
Antibacterial and Antifungal Activity
In addition to its anticancer and antiviral properties, the compound has been tested for antibacterial and antifungal activities. Various derivatives demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 32 |
| Candida albicans | Inhibition | 64 |
The biological activity of 1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Interference with Cell Signaling Pathways : It could modulate pathways that regulate apoptosis or cell cycle progression.
- Interaction with Cellular Targets : Binding to specific receptors or proteins can alter cellular responses leading to therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study involving mouse models of leukemia showed significant tumor regression upon treatment with the compound, indicating its potential as a therapeutic agent.
- Another investigation focused on its antiviral properties in human cell lines, where it demonstrated a dose-dependent response against HIV.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidine-2,4-dione Derivatives
(a) 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
- Substituents : Ethoxy and methyl groups at position 5; 4-methoxyphenyl at position 1.
- The 4-methoxyphenyl group may enhance solubility but reduce membrane permeability relative to the phenoxyacetyl substituent .
(b) 5-{1-[2-Chloro-3-(trifluoromethyl)phenyl]cyclopropyl}-3-phenylimidazolidine-2,4-dione
- Substituents : Cyclopropyl-linked 2-chloro-3-(trifluoromethyl)phenyl group.
- Key Differences: The electron-withdrawing trifluoromethyl and chloro groups increase electrophilicity, which may enhance reactivity with nucleophilic targets.
Piperidine-Based Analogues
(a) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Substituents : Acetyl group at position 1; 4-methoxyphenyl groups at positions 2 and 6.
- Key Differences: The bis(4-methoxyphenyl) substitution enhances π-π stacking interactions but may reduce bioavailability due to increased polarity.
(b) 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Substituents : Chloroacetyl at position 1; trimethoxyphenyl groups at positions 2 and 6.
- Key Differences: The chloroacetyl group increases electrophilicity, favoring covalent binding to targets. The trimethoxyphenyl groups improve solubility but may sterically hinder target engagement compared to the phenoxyacetyl group’s linear structure .
Hybrid Imidazolidine-Piperidine Derivatives
(a) 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
- Substituents : Benzofuran-carbonyl group on piperidine.
- Key Differences: The benzofuran moiety introduces aromaticity and planar geometry, which may enhance DNA intercalation or enzyme inhibition. However, the methoxy group increases polarity compared to the phenoxyacetyl group’s lipophilic profile .
(b) 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
- Substituents : 2-Methoxybenzoyl on piperidine.
- Key Differences: The ortho-methoxy group in the benzoyl substituent may sterically hinder rotational freedom, reducing binding entropy. This contrasts with the phenoxyacetyl group’s flexible ethylene linker .
Structural and Functional Comparison Table
*Calculated based on structural analysis.
Research Findings and Implications
- Bioactivity Trends: Piperidine derivatives with aryl substitutions (e.g., trimethoxyphenyl in ) show enhanced antimicrobial and enzyme-inhibitory activities, suggesting that the phenoxyacetyl group in the target compound may similarly target microbial or inflammatory pathways.
- Solubility vs. Permeability: Methoxy-substituted analogues (e.g., ) exhibit higher aqueous solubility but lower membrane permeability than the phenoxyacetyl-containing target, which balances lipophilicity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
